(6-Benzyl-2-oxa-6-azaspiro[3.4]octan-8-YL)methanol
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Overview
Description
(6-Benzyl-2-oxa-6-azaspiro[34]octan-8-YL)methanol is a chemical compound with the molecular formula C14H19NO2 It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Benzyl-2-oxa-6-azaspiro[3.4]octan-8-YL)methanol typically involves the reaction of benzylamine with an appropriate oxirane derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the ring-opening of the oxirane and subsequent formation of the spiro compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(6-Benzyl-2-oxa-6-azaspiro[3.4]octan-8-YL)methanol can undergo various types of chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group, forming a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketone derivatives, while reduction could produce various alcohol derivatives.
Scientific Research Applications
(6-Benzyl-2-oxa-6-azaspiro[3.4]octan-8-YL)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (6-Benzyl-2-oxa-6-azaspiro[3.4]octan-8-YL)methanol exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (7-Benzyl-2-oxa-7-azaspiro[3.4]octan-5-yl)methanol
- 8-oxa-2-azaspiro[4.5]decane
Uniqueness
(6-Benzyl-2-oxa-6-azaspiro[3.4]octan-8-YL)methanol is unique due to its specific spiro structure, which imparts distinct chemical properties compared to other similar compounds. This uniqueness makes it valuable in various research applications, particularly in the development of new materials and pharmaceuticals.
Properties
Molecular Formula |
C14H19NO2 |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
(7-benzyl-2-oxa-7-azaspiro[3.4]octan-5-yl)methanol |
InChI |
InChI=1S/C14H19NO2/c16-8-13-7-15(9-14(13)10-17-11-14)6-12-4-2-1-3-5-12/h1-5,13,16H,6-11H2 |
InChI Key |
VYGROBJPFWJQNH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2(CN1CC3=CC=CC=C3)COC2)CO |
Origin of Product |
United States |
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